

Chemical and physical properties of Pyriithiobac-sodium for experimental design

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Compound of Interest

Compound Name: Pyriithiobac-sodium

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An In-Depth Technical Guide to the Chemical and Physical Properties of **Pyriithiobac-sodium** for Experimental Design

Introduction

Pyriithiobac-sodium, the sodium salt of 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoate, is a selective, post-emergence herbicide used to control a variety of broadleaf weeds, particularly in cotton cultivation.[1][2][3][4] Its mode of action is the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][5] This inhibition disrupts the biosynthesis of essential branched-chain amino acids, leading to the cessation of cell division and plant growth, and ultimately, plant death.[1][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **Pyriithiobac-sodium**'s chemical and physical properties, detailed experimental protocols, and visual representations of its mechanism and analytical workflows to aid in experimental design.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Pyriithiobac-sodium** is presented below. These parameters are critical for designing experiments related to its formulation, environmental fate, and biological activity.

General and Physicochemical Properties

Property	Value	Source
Chemical Name	Sodium 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoate	[7]
CAS Number	123343-16-8	[7][8][9]
Molecular Formula	C ₁₃ H ₁₀ ClN ₂ NaO ₄ S	[7][9][10]
Molecular Weight	348.74 g/mol	[9][10]
Appearance	White to off-white crystalline powder; Yellow to dark yellow solid	[7][10]
Melting Point	233-234°C (with decomposition)	[10]
Vapor Pressure	3.60 x 10 ⁻¹¹ torr (@ 25°C); 4.80 x 10 ⁻⁶ mPa (@ 20°C)	[1][8]
pKa	2.34	[11]

Solubility Data

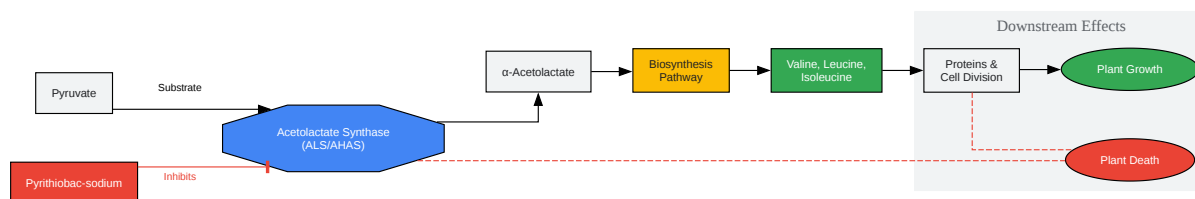
Solvent	Solubility	Temperature	pH	Source
Water	728,000 mg/L (728 g/L)	20°C	7	[1][8][11]
Water	705 g/L	Not Specified	7	[10]
Methanol	270 g/L	Not Specified	[11]	
Acetone	812 mg/L	20°C	[8][11]	
Acetonitrile	347 mg/L	Not Specified	[11]	

Stability and Environmental Fate

Parameter	Value	Conditions	Source
Hydrolytic Stability	Stable	pH 5, 7, and 9	[1][2]
Aqueous Photolysis Half-life	13 days	pH 7	[1][8]
Soil Photolysis Half-life	31-55 days	[1]	
Aerobic Soil Metabolism Half-life	40-160 days (degrades to IN-JW212 and IN-JW213)	[1]	
Octanol-Water Partition Coefficient (log P)	-0.84	pH 7, 20°C	[8]
Organic Carbon-Normalized Soil Partition Coefficient (Koc)	17.2 mL/g (highly mobile)	[1]	

Mechanism of Action: ALS Inhibition

Pyriithiobac-sodium functions by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By blocking this pathway, the herbicide halts protein synthesis and cell division, which are essential for plant growth.



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Caption: Inhibition of Acetolactate Synthase (ALS) by **Pyriproxyfen-sodium**.

Experimental Protocols

Quantification of **Pyriproxyfen-sodium** in Soil Samples

This protocol outlines a method for the extraction, cleanup, and quantification of **Pyriproxyfen-sodium** from soil using liquid chromatography.

Materials:

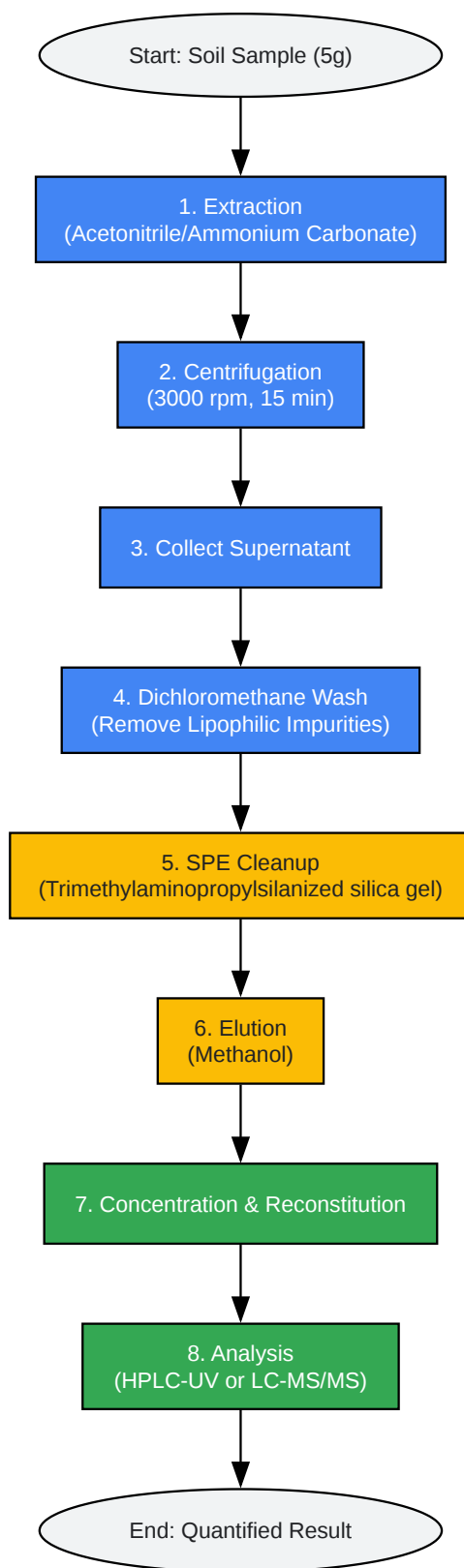
- Soil sample
- Milli-Q® water or HPLC-grade water
- Acetonitrile (HPLC grade)
- 0.01 M Ammonium carbonate solution
- Dichloromethane
- Methanol (HPLC grade)
- Reference standard of **Pyriproxyfen-sodium** ($\geq 98\%$ purity)[[12](#)]

- Solid-Phase Extraction (SPE) cartridges: Trimethylaminopropylsilanized silica gel and Octadecylsilanized (C18) silica gel[12]
- High-Performance Liquid Chromatograph with UV detector (HPLC-UV) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)[12]

Procedure:

- Extraction:
 - Weigh 5.00 g of the soil sample.
 - Add 100 mL of an acetonitrile/0.01 M ammonium carbonate solution (2:1, v/v).[12]
 - Homogenize the mixture and centrifuge at 3,000 rpm for 15 minutes.[12]
 - Collect 60 mL of the supernatant.
 - Perform a liquid-liquid partition by adding 50 mL of dichloromethane, shake, and discard the lower dichloromethane layer. Repeat this washing step.[12]
- Clean-up (Solid-Phase Extraction):
 - Condition a trimethylaminopropylsilanized silica gel SPE cartridge (5,000 mg) by passing 20 mL each of methanol, water, and 0.01 M ammonium carbonate solution sequentially. [12]
 - Load the aqueous supernatant from the extraction step onto the conditioned cartridge.
 - Wash the cartridge with 5 mL of 0.01 M ammonium carbonate solution and discard the effluent.[12]
 - Elute **Pyrithiobac-sodium** with 10 mL of methanol.
 - (Optional further cleanup) The eluate can be passed through a conditioned C18 SPE cartridge for further purification if matrix interference is high.
- Analysis:

- Concentrate the final eluate at a temperature below 50°C to near dryness.[\[12\]](#)
- Reconstitute the residue in a known volume (e.g., 0.5 mL) of the mobile phase, typically an acetonitrile/buffer mixture.[\[12\]](#)
- Prepare a series of standard solutions of **Pyriithiobac-sodium** (e.g., 0.03–0.8 mg/L) in the same mobile phase.[\[12\]](#)
- Inject 100 µL of the sample and standard solutions into the HPLC-UV or LC-MS/MS system.[\[12\]](#)
- Develop a calibration curve by plotting the peak area or height against the concentration of the standards.
- Calculate the concentration of **Pyriithiobac-sodium** in the soil sample based on the calibration curve.



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Caption: Workflow for analysis of **Pyriproxyfen** in soil.

In Vitro ALS Enzyme Inhibition Assay

This protocol is designed to measure the inhibitory effect of **Pyrithiobac-sodium** on the ALS enzyme extracted from susceptible and resistant plant species.

Materials:

- Young leaf tissue from test plants
- Extraction buffer (e.g., phosphate buffer with additives like pyruvate, MgCl_2 , thiamine pyrophosphate, FAD, and protease inhibitors)
- Technical grade **Pyrithiobac-sodium**
- Assay buffer
- Creatine and α -naphthol solution
- Sodium hydroxide (NaOH)
- Spectrophotometer

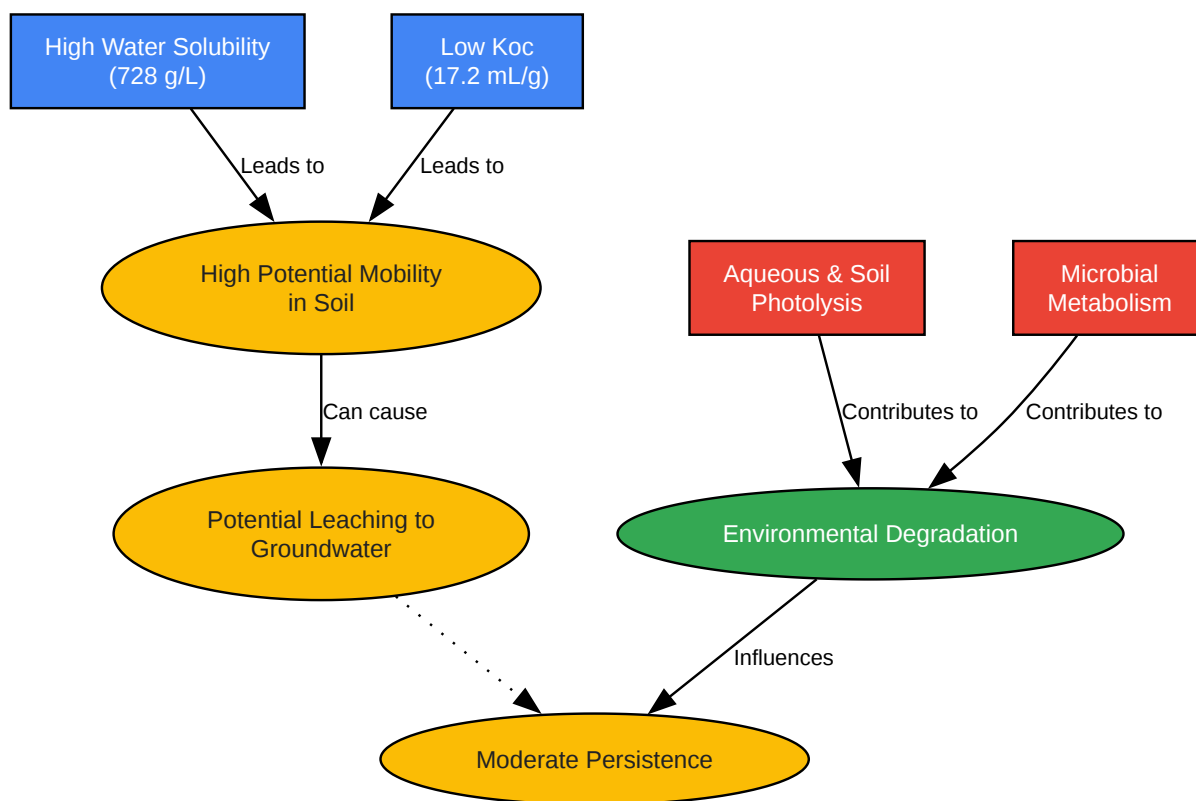
Procedure:

- Enzyme Extraction:
 - Homogenize fresh, young leaf tissue in ice-cold extraction buffer.
 - Centrifuge the homogenate at high speed (e.g., $>10,000 \times g$) at 4°C .
 - The supernatant contains the crude ALS enzyme extract. Keep it on ice.
- Enzyme Assay:
 - Prepare a range of **Pyrithiobac-sodium** concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 μM) in the assay buffer.[\[13\]](#)
 - In a microplate or microcentrifuge tubes, mix the enzyme extract with the assay buffer containing the different concentrations of **Pyrithiobac-sodium**.

- Initiate the enzymatic reaction by adding the substrate (pyruvate).
- Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a set time (e.g., 60 minutes).
- Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of the product, acetolactate, into acetoin.^[13]
- Detection:
 - Add creatine and then α -naphthol to the stopped reaction mixture. This will react with acetoin to form a colored complex.
 - Incubate to allow for color development.
 - Measure the absorbance at the appropriate wavelength (e.g., 530 nm) using a spectrophotometer.
- Data Analysis:
 - Calculate the percentage of enzyme inhibition for each **Pyriithiobac-sodium** concentration relative to the untreated control.
 - Plot the inhibition percentage against the logarithm of the inhibitor concentration.
 - Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the I_{50} value (the concentration of inhibitor required to cause a 50% reduction in enzyme activity).^[13]

Environmental Fate and Mobility

The chemical properties of **Pyriithiobac-sodium** dictate its behavior in the environment. Its high water solubility and low soil sorption coefficient (Koc) suggest a high potential for mobility and leaching in soil.^{[1][8]} However, its degradation through microbial action and photolysis mitigates this risk to some extent.^{[1][14]} Field studies have shown that despite its potential mobility in laboratory settings, its actual movement in the field can be limited.^{[1][15]}



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Caption: Factors influencing **Pyriproxyfen**'s environmental fate.

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